![molecular formula C22H28N2O3S B2892682 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide CAS No. 923174-80-5](/img/structure/B2892682.png)

4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

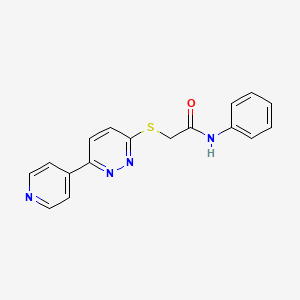

4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide , also known by its systematic name, is a synthetic organic compound. It belongs to the class of benzoic acids and derivatives, characterized by a carboxylic acid substituent attached to a benzene ring . The compound’s molecular formula is C20H30N2O2 , with an empirical weight of 330.46 g/mol .

Molecular Structure Analysis

Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Development

One notable application is in the development of antimalarial drugs. The molecule was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. It represents a public-private partnership effort in antimalarial drug development, showcasing how synthetic chemistry contributes to creating affordable and effective medications (O’Neill et al., 2009).

Antipsychotic Agents

Research into novel antipsychotic agents has identified derivatives of this compound as potential candidates. Structural modifications have led to the identification of compounds with significant binding affinities to dopamine D2 and serotonin 5-HT2 receptors, indicative of their potential as atypical antipsychotic agents. This work underscores the importance of heterocyclic benzamides in developing new treatments for schizophrenia with a lower propensity for inducing extrapyramidal side effects (Norman et al., 1994; Norman et al., 1996).

Synthesis of Heterocyclic Carboxamides

Further applications are found in the synthesis of heterocyclic carboxamides, which have shown potential as antipsychotic agents. These compounds were evaluated for their ability to antagonize certain behaviors in mice, indicating their potential efficacy in treating psychiatric disorders without significant side effects typically associated with antipsychotic medications (Norman et al., 1996).

Intramolecular Hydroamidation

The compound's synthetic versatility is further highlighted in methodologies for the intramolecular hydroamidation of ortho-vinyl benzamides, where it serves as a precursor or intermediate. Such processes are key in preparing dihydroisoquinolinones and 3-benzylisoindolinones, demonstrating the compound's role in advancing synthetic organic chemistry (Chen et al., 2017).

Cancer Research

In cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer properties. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, maintaining the tetrahydroisoquinoline moiety with modifications, has led to compounds with potent cytotoxicity against various cancer cell lines, highlighting the potential of this scaffold in developing novel anticancer drugs (Redda et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-22(2,3)20-10-8-18(9-11-20)21(25)23-13-15-28(26,27)24-14-12-17-6-4-5-7-19(17)16-24/h4-11H,12-16H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISCMLMSIFSRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)

![3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2892613.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)

![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)

![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2892618.png)

![[(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2892622.png)